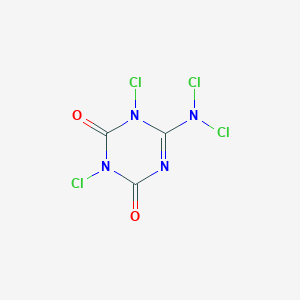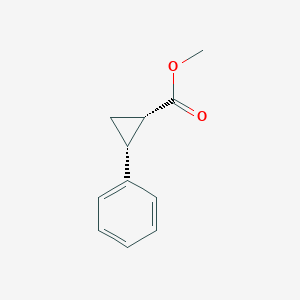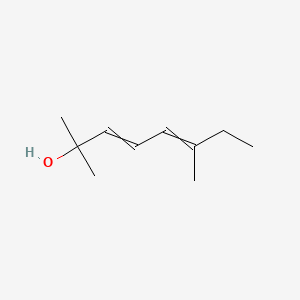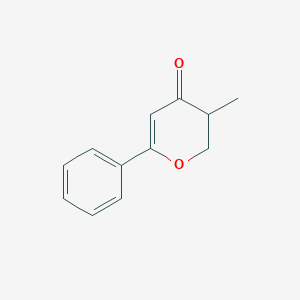
1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione is a chemical compound with a complex structure that includes multiple chlorine atoms and a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione typically involves the chlorination of cyanuric acid or its derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The process is usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and advanced chlorination techniques can enhance the efficiency and yield of the compound. Safety measures are crucial due to the reactive nature of the chlorinating agents used.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state triazine derivatives, while substitution reactions can produce a variety of functionalized triazine compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the manufacture of specialty chemicals, including herbicides and disinfectants.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione involves its ability to interact with various molecular targets. The chlorine atoms and triazine ring structure allow it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular functions, leading to its antimicrobial and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin: Another chlorinated compound with similar reactivity.
1,3,5-Triazine-2,4,6-triol: A triazine derivative with different functional groups.
2,4,6-Trichloro-1,3,5-triazine: A closely related compound with three chlorine atoms on the triazine ring.
Uniqueness
1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione is unique due to its specific arrangement of chlorine atoms and the dichloroamino group. This structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
67449-46-1 |
|---|---|
Molekularformel |
C3Cl4N4O2 |
Molekulargewicht |
265.9 g/mol |
IUPAC-Name |
1,3-dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C3Cl4N4O2/c4-9-1(11(6)7)8-2(12)10(5)3(9)13 |
InChI-Schlüssel |
KAFXVFQUFZEITG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)N(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)

![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)



![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)
![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)

![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)
![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
